Cas no 6007-77-8 (4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid)

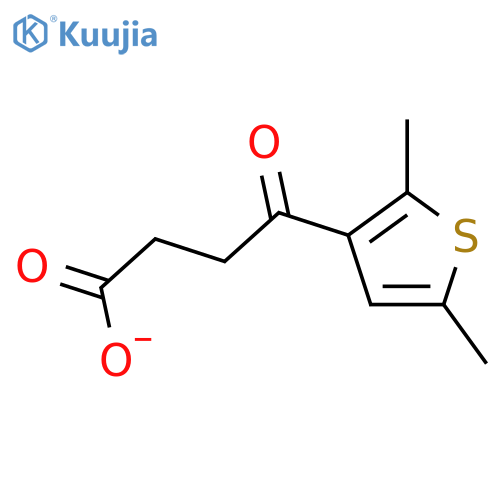

6007-77-8 structure

商品名:4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid

4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID

- 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic acid

- 4-(2,5-Dimethyl-[3]thienyl)-4-oxo-buttersaeure

- 4-(2,5-dimethyl-[3]thienyl)-4-oxo-butyric acid

- 4-(2,5-dimethyl-thiophen-3-yl)-4-oxo-butyric acid

- AC1L6TDL

- AC1Q2HLK

- CTK5B0950

- NSC170825

- SBB042710

- DTXSID40305460

- G23931

- AKOS000268901

- EN300-09327

- 4-(2,5-dimethylthien-3-yl)-4-oxobutanoic acid, AldrichCPR

- AB01332534-02

- 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoicacid

- STL191139

- NSC-170825

- Z56974912

- 4-(2,5-Dimethylthiophen-3-yl)-4-oxo-butanoic acid

- NSC 170825

- MFCD05267742

- J-513269

- NCGC00339502-01

- SR-01000051313

- SR-01000051313-1

- 6007-77-8

- 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid

-

- MDL: MFCD05267742

- インチ: InChI=1S/C10H12O3S/c1-6-5-8(7(2)14-6)9(11)3-4-10(12)13/h5H,3-4H2,1-2H3,(H,12,13)

- InChIKey: KGHDSIBUTCYURM-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C)S1)C(=O)CCC(=O)O

計算された属性

- せいみつぶんしりょう: 211.04293

- どういたいしつりょう: 212.05071541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 82.6Ų

じっけんとくせい

- PSA: 57.2

- LogP: 2.41240

4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D458570-500mg |

4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid |

6007-77-8 | 500mg |

$ 365.00 | 2022-06-05 | ||

| TRC | D458570-50mg |

4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid |

6007-77-8 | 50mg |

$ 70.00 | 2022-06-05 | ||

| 1PlusChem | 1P00ECZV-250mg |

4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |

6007-77-8 | 95% | 250mg |

$218.00 | 2025-02-27 | |

| 1PlusChem | 1P00ECZV-1g |

4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |

6007-77-8 | 95% | 1g |

$495.00 | 2025-02-27 | |

| 1PlusChem | 1P00ECZV-50mg |

4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |

6007-77-8 | 95% | 50mg |

$132.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536614-100mg |

4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic acid |

6007-77-8 | 98% | 100mg |

¥1106.00 | 2024-05-07 | |

| Aaron | AR00ED87-500mg |

4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |

6007-77-8 | 95% | 500mg |

$377.00 | 2025-01-24 | |

| A2B Chem LLC | AG69227-100mg |

4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic acid |

6007-77-8 | 95% | 100mg |

$137.00 | 2024-04-19 | |

| Aaron | AR00ED87-100mg |

4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |

6007-77-8 | 95% | 100mg |

$157.00 | 2025-01-24 | |

| Crysdot LLC | CD11096689-1g |

4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic acid |

6007-77-8 | 97% | 1g |

$376 | 2024-07-18 |

4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

6007-77-8 (4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6007-77-8)4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid

清らかである:99%

はかる:250mg

価格 ($):181